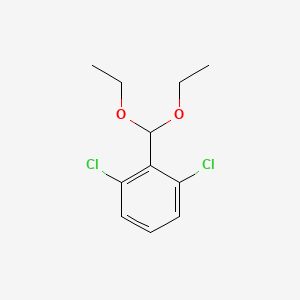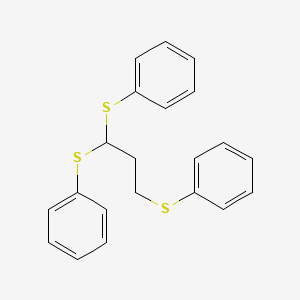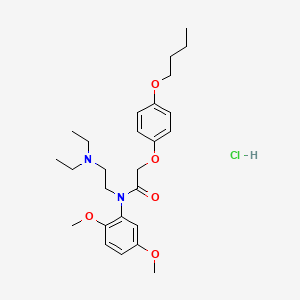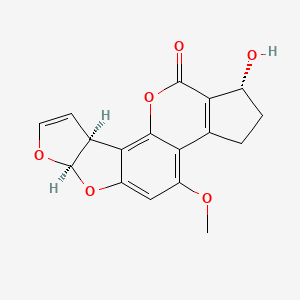
Aflatoxicol B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aflatoxicol B is a secondary metabolite produced by certain species of the Aspergillus fungus, particularly Aspergillus flavus and Aspergillus parasiticus. It is a derivative of aflatoxin B1, one of the most potent mycotoxins known to date. Aflatoxins are known for their toxic and carcinogenic properties, posing significant health risks to humans and animals when ingested through contaminated food sources .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of aflatoxicol B typically involves the reduction of aflatoxin B1. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) under mild conditions. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be produced in controlled laboratory settings for research purposes. The process involves cultivating Aspergillus species under specific conditions that promote the production of aflatoxins, followed by extraction and purification of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Aflatoxicol B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized back to aflatoxin B1 under certain conditions.
Reduction: As mentioned earlier, aflatoxin B1 can be reduced to this compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: The major product is aflatoxin B1.
Reduction: The major product is this compound.
Substitution: The products vary depending on the substituents used.
Aplicaciones Científicas De Investigación
Aflatoxicol B is primarily used in scientific research to study the toxicological effects of aflatoxins. Its applications include:
Chemistry: Understanding the chemical properties and reactivity of aflatoxins.
Biology: Studying the biological pathways affected by aflatoxins and their metabolites.
Medicine: Investigating the carcinogenic and toxic effects of aflatoxins on human and animal health.
Industry: Developing methods for detecting and mitigating aflatoxin contamination in food and feed.
Mecanismo De Acción
Aflatoxicol B exerts its effects primarily through its interaction with cellular macromolecules such as DNA and proteins. It forms adducts with DNA, leading to mutations and potentially causing cancer. The compound also generates reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components. The primary molecular targets include liver cells, where it can induce hepatotoxicity and carcinogenesis .
Comparación Con Compuestos Similares
Aflatoxin B1: The parent compound of aflatoxicol B, known for its potent carcinogenic properties.
Aflatoxin M1: A hydroxylated metabolite of aflatoxin B1, found in milk and dairy products.
Aflatoxin G1: Another aflatoxin variant with similar toxic properties.
Uniqueness: this compound is unique in its reduced form compared to aflatoxin B1, which makes it less reactive but still toxic. Its study helps in understanding the metabolic pathways and detoxification processes of aflatoxins in biological systems .
Propiedades
Número CAS |
61740-00-9 |
|---|---|
Fórmula molecular |
C17H14O6 |
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
(3S,7R,16R)-16-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one |
InChI |
InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8-9,17-18H,2-3H2,1H3/t8-,9+,17+/m0/s1 |
Clave InChI |
WYIWLDSPNDMZIT-MRAOVIAESA-N |
SMILES isomérico |
COC1=C2C3=C([C@@H](CC3)O)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 |
SMILES canónico |
COC1=C2C3=C(C(CC3)O)C(=O)OC2=C4C5C=COC5OC4=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione](/img/structure/B12797186.png)
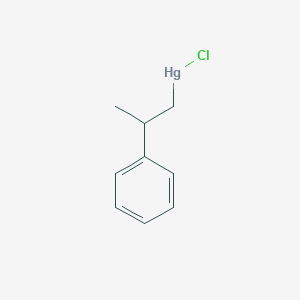



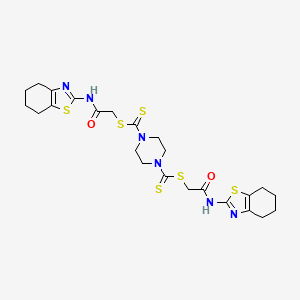
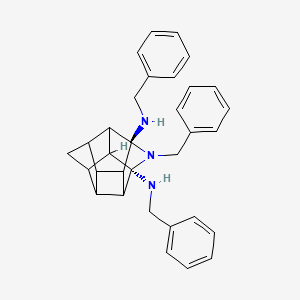

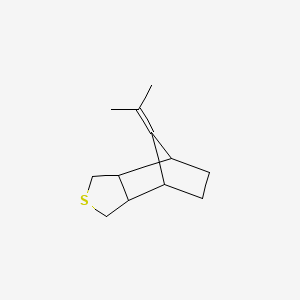
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)
